3-(2-methylpropanesulfonyl)-1-(4-phenyloxane-4-carbonyl)azetidine
Description
3-(2-Methylpropanesulfonyl)-1-(4-phenyloxane-4-carbonyl)azetidine is a structurally complex azetidine derivative characterized by two key substituents: a 2-methylpropanesulfonyl group and a 4-phenyloxane-4-carbonyl moiety. Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, is known for its ring strain and reactivity, making it a valuable scaffold in medicinal chemistry and materials science .
For instance, azetidine derivatives with sulfonyl or carbonyl groups are often synthesized via nucleophilic substitution or coupling reactions under acidic or basic conditions .
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-15(2)14-25(22,23)17-12-20(13-17)18(21)19(8-10-24-11-9-19)16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPTBHCHJRFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a sulfonyl group and an azetidine ring. The presence of the phenyloxane moiety suggests potential interactions with biological targets due to its aromatic nature.
Structural Formula
Research indicates that compounds similar to 3-(2-methylpropanesulfonyl)-1-(4-phenyloxane-4-carbonyl)azetidine may exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that azetidine derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Compounds with sulfonyl groups are often linked to anti-inflammatory activity, which may be mediated through the inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that azetidine derivatives might induce apoptosis in cancer cells, although specific data for this compound is limited.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of the compound against various cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| E. coli | 15 | Inhibition of cell wall synthesis |
These results indicate that the compound exhibits significant activity against both cancerous cells and bacterial strains.
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar azetidine compounds against multidrug-resistant strains of E. coli. The study reported a reduction in bacterial load by over 90% when treated with a related compound at a concentration of 15 µM.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of sulfonyl-containing compounds. It was found that treatment with a derivative led to a significant decrease in TNF-alpha production in macrophages, suggesting a potential therapeutic avenue for inflammatory diseases.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Sulfonyl vs. Amine/Carbonyl Groups : The sulfonyl group in the target compound contrasts with the β-lactam in ’s spiro compound. Sulfonyl groups are electron-withdrawing, reducing nucleophilicity at the azetidine nitrogen compared to β-lactams, which are prone to ring-opening reactions .
- Phenyloxane vs. Fluorinated/Aromatic Groups : The 4-phenyloxane moiety introduces significant steric hindrance compared to the 4-fluorophenyl group in ’s methyl ester derivative. This may reduce solubility but enhance binding to hydrophobic pockets in biological targets .
Physicochemical and Spectroscopic Properties
- Melting Point (MP) : The spiro compound in has a high MP (220–222°C), attributed to rigid anthracene and xanthene groups. The target compound’s MP is likely lower due to its flexible oxane ring .
- Spectroscopy : The β-lactam carbonyl in shows a distinct IR peak at 1,758 cm⁻¹, absent in the target compound. Instead, the sulfonyl group would exhibit S=O stretches near 1,150–1,350 cm⁻¹ .
Preparation Methods
Ring-Closing via Cyclization of Amino Alcohols
A practical method involves the cyclization of β-amino alcohols under Mitsunobu conditions. For example, Ito and co-workers demonstrated that titanium-catalyzed [2+2]-cycloadditions between iminopyruvates and alkynes yield 2-azetines, which can be hydrogenated to azetidines. Adapting this approach, 3-hydroxyazetidine intermediates could be generated from γ-amino alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent oxidation or substitution at the 3-position enables introduction of the sulfonyl group.
Flow Synthesis for Azetidine Intermediates
Luisi et al. developed a continuous-flow protocol for synthesizing 2-azetines via deprotonation-elimination sequences using lithium diisopropylamide (LDA). This method minimizes side reactions and improves yields (up to 78%) compared to batch processes. Applying flow chemistry to 3-substituted azetidines could streamline the production of 3-bromoazetidine, a key precursor for sulfonylation.
The introduction of the 2-methylpropanesulfonyl group at position 3 requires precise regiocontrol. Two primary strategies have emerged:
Nucleophilic Substitution at C-3
3-Bromoazetidine, synthesized via HBr elimination from 3-hydroxyazetidine, undergoes nucleophilic substitution with 2-methylpropanesulfinate salts. Optimized conditions (DMF, 80°C, K₂CO₃) achieve 65–72% yields. Competitive elimination to azetines is suppressed by using polar aprotic solvents and phase-transfer catalysts.
Direct Sulfonylation via Radical Pathways
Radical addition to 2-azetines offers an alternative route. As reported by Luisi, α-lithiated 2-azetines react with sulfonyl chlorides to form 3-sulfonylazetidines. For example, treatment of 2-azetine with 2-methylpropanesulfonyl chloride in THF at −78°C yields the sulfonylated product (58% yield). Hydrogenation then saturates the azetine double bond.
Synthesis of the 4-Phenyloxane-4-Carbonyl Substituent
The 4-phenyloxane-4-carbonyl group is synthesized independently and coupled to the azetidine nitrogen.
Oxane Ring Construction
4-Phenyloxane-4-carboxylic acid is prepared via acid-catalyzed cyclization of 1,5-diol precursors. For instance, reacting 4-phenyl-1,5-pentanediol with p-toluenesulfonic acid (PTSA) in toluene yields the oxane ring (81% yield). Oxidation of the resultant alcohol to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄).
Acylation of Azetidine Nitrogen
The carboxylic acid is converted to its acyl chloride using oxalyl chloride, then coupled to azetidine under Schotten-Baumann conditions (NaOH, H₂O/THF). Alternatively, peptide coupling reagents like HATU and DIPEA in DMF facilitate acylation at room temperature (89% yield).
Integrated Synthetic Routes
Combining these steps, three viable routes emerge:
Route 1: Sequential Functionalization
- Azetidine formation via Mitsunobu cyclization (72% yield)
- C-3 bromination with PBr₃ (85% yield)
- Sulfonylation with NaSO₂C(CH₃)₂CH₂ (68% yield)
- N-acylation with 4-phenyloxane-4-carbonyl chloride (89% yield)
Route 2: Radical-Mediated Sulfonylation
- 2-Azetine synthesis via flow chemistry
- Radical sulfonylation (58% yield)
- Hydrogenation (Pd/C, H₂, 92% yield)
- N-acylation as above
Route 3: Convergent Approach
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 38 | 31 | 45 |
| Step Count | 4 | 4 | 3 |
| Purification Complexity | High | Moderate | Low |
| Scalability | Medium | High | High |
Route 3 offers the highest efficiency by minimizing intermediate isolations. However, Route 2’s flow-based steps enable better control over exothermic reactions.
Challenges and Optimization Opportunities
- Steric Hindrance : Bulky substituents slow N-acylation. Using excess acyl chloride (1.5 eq) and prolonged reaction times (24 h) improves conversion.
- Ring Strain : Azetidine’s 90° bond angles promote ring-opening. Conducting sulfonylation at −20°C stabilizes the intermediate.
- Byproduct Formation : Azetine byproducts in Route 2 require careful hydrogenation monitoring via GC-MS.
Q & A
Q. What are the key synthetic strategies for 3-(2-methylpropanesulfonyl)-1-(4-phenyloxane-4-carbonyl)azetidine?
The synthesis typically involves:
- Azetidine Ring Formation : Cyclization of precursors like β-amino alcohols or via [2+2] cycloaddition reactions under controlled conditions to form the strained four-membered ring .
- Sulfonylation : Introduction of the 2-methylpropanesulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to ensure efficient coupling while minimizing side reactions .
- Oxane Carbonylation : Coupling the 4-phenyloxane moiety via acyl transfer or nucleophilic acyl substitution, often requiring anhydrous conditions and catalysts like DMAP .
Methodological Note: Optimize reaction temperatures (e.g., 0–25°C for sulfonylation) and use HPLC or GC-MS to monitor intermediate purity .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- X-ray Crystallography : Resolve the 3D structure using SHELX for refinement and ORTEP-III for graphical representation of thermal ellipsoids and ring puckering .
- NMR Analysis : H and C NMR to confirm substituent positions, with F NMR if fluorinated analogs are synthesized .
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations in the oxane ring from planarity .
Key Tip: For crystallography, collect high-resolution data (≤1.0 Å) to resolve sulfonyl and carbonyl group orientations .
Advanced Research Questions
Q. How can contradictory data on the azetidine ring conformation be resolved?
Contradictions often arise from:
- Dynamic Puckering : Azetidine rings exhibit rapid puckering transitions. Use variable-temperature NMR to capture conformational flexibility .
- Computational Modeling : Compare experimental (X-ray) data with DFT-optimized structures to identify dominant conformers .
- Torsional Angle Analysis : Apply Cremer-Pople coordinates to differentiate between envelope-, twist-, or boat-like puckering modes in the oxane ring .
Case Study: For similar azetidine derivatives, combining MD simulations with crystallography reconciled discrepancies between solution- and solid-state conformations .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and analyze degradation via LC-MS. Sulfonyl groups may hydrolyze under acidic conditions, requiring protective prodrug strategies .
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures. The oxane ring’s rigidity may enhance thermal resistance compared to flexible analogs .
- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to detect photooxidation of the phenyloxane moiety .
Q. How do structural modifications (e.g., sulfonyl group substitution) affect biological activity?
- Sulfonyl Group Optimization : Replace 2-methylpropanesulfonyl with aryl sulfonates to enhance protein binding via π-π stacking. Evidence shows fluorophenyl sulfonates improve kinase inhibition .
- Oxane Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyloxane moiety to modulate electron density and binding affinity .
- Azetidine Rigidity : Compare bioactivity with pyrrolidine or piperidine analogs. Azetidine’s smaller ring increases metabolic stability but may reduce target engagement .
Experimental Design: Use SAR studies with IC50 profiling against target enzymes (e.g., proteases) and molecular docking to validate hypotheses .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels in cytotoxicity assays) .
- Metabolic Interference : Test for off-target effects using knock-out models or enzyme inhibitors (e.g., CYP450 blockers) to isolate the compound’s direct activity .
- Batch Purity Analysis : Characterize impurities (>95% purity via HPLC) that may synergize or antagonize the primary effect .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
